molecular formula C12H10 B048426 Biphenyl-d10 CAS No. 1486-01-7

Biphenyl-d10

Cat. No. B048426
CAS RN: 1486-01-7
M. Wt: 164.27 g/mol
InChI Key: ZUOUZKKEUPVFJK-LHNTUAQVSA-N
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Description

Synthesis Analysis

The synthesis of deuterated compounds like biphenyl-d10 often involves specific reactions where hydrogen atoms are replaced by deuterium. While specific synthesis routes for biphenyl-d10 are not detailed in the available literature, the synthesis of similar d10 metal–organic frameworks and coordination compounds provides insights into potential methods. These compounds are synthesized under hydrothermal conditions or through specific reactions involving deuterated reactants or solvents to incorporate deuterium atoms into the biphenyl structure.

Molecular Structure Analysis

The molecular structure of biphenyl-d10 is characterized by the presence of deuterium atoms replacing the hydrogen atoms in the biphenyl molecule. This substitution can affect the molecular vibrations and the overall stability of the molecule. Studies on related compounds have shown that the structure of deuterated compounds can be analyzed using various spectroscopic techniques, revealing insights into the arrangement of atoms and the impact of deuteration on the molecular framework.

Chemical Reactions and Properties

Deuterated compounds like biphenyl-d10 participate in chemical reactions similarly to their non-deuterated counterparts, but with differences in reaction kinetics due to the isotopic effect. The presence of deuterium atoms can alter the rate of chemical reactions and the stability of intermediates. The chemical properties of biphenyl-d10, including reactivity and interaction with other molecules, are influenced by the substitution of hydrogen with deuterium.

Physical Properties Analysis

The physical properties of biphenyl-d10, such as melting point, boiling point, and solubility, can differ slightly from those of non-deuterated biphenyl due to the heavier mass of deuterium. These differences can be utilized to study the dynamics and interactions of molecules in different phases. The deuterated version may also exhibit altered optical and thermal properties, useful for specific research applications.

Chemical Properties Analysis

The chemical properties of biphenyl-d10, including acidity, basicity, and reactivity with various reagents, are influenced by the presence of deuterium. The isotopic substitution can affect the electron distribution within the molecule, potentially altering its chemical behavior. Investigations into the luminescent properties and catalytic activities of related deuterated compounds provide insights into how deuteration can modify chemical functionalities.

References (Sources)

Scientific Research Applications

  • Scientific Field: Synthetic Organic Chemistry

    • Application : Biphenyl derivatives, including Biphenyl-d10, are fundamental backbones in synthetic organic chemistry and natural products due to their presence in medicinally active compounds, marketed drugs, and natural products .
    • Methods of Application : Several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett Turner, Negishi, Kumada, Stille, Suzuki Miyaura, Friedel Crafts, cyanation, amination, and various electrophilic substitution reactions are used .
    • Results or Outcomes : The reactions lead to the synthesis of various biphenyl derivatives which have wide-ranging applications in medicine and other fields .
  • Scientific Field: Medicinal Chemistry

    • Application : Biphenyl derivatives are used in the synthesis of a wide range of drugs with various pharmacological activities .
    • Methods of Application : The specific methods of application would depend on the particular drug being synthesized and the role of the biphenyl derivative in its structure .
    • Results or Outcomes : The synthesized drugs have various therapeutic effects, including antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, b-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria effects .
  • Scientific Field: Analytical Chemistry

    • Application : Biphenyl-d10 is used as an internal standard in GC-MS or LC-MS .
    • Methods of Application : It is added to the sample before analysis to allow for more accurate quantification of the analyte .
    • Results or Outcomes : The use of Biphenyl-d10 as an internal standard improves the accuracy and reliability of the analytical results .
  • Scientific Field: Organic Light-Emitting Diodes (OLEDs)

    • Application : Biphenyl derivatives are used in the production of fluorescent layers in organic light-emitting diodes (OLEDs) .
    • Methods of Application : The specific methods of application would depend on the particular OLED being produced and the role of the biphenyl derivative in its structure .
    • Results or Outcomes : The use of Biphenyl-d10 in OLEDs contributes to their efficiency and performance .
  • Scientific Field: Agriculture

    • Application : Biphenyl derivatives are used in the production of various agricultural products .
    • Methods of Application : The specific methods of application would depend on the particular agricultural product being produced and the role of the biphenyl derivative in its structure .
    • Results or Outcomes : The use of Biphenyl-d10 in agricultural products contributes to their effectiveness .
  • Scientific Field: Liquid Crystals

    • Application : Biphenyl derivatives are used as building blocks for basic liquid crystals .
    • Methods of Application : The specific methods of application would depend on the particular liquid crystal being produced and the role of the biphenyl derivative in its structure .
    • Results or Outcomes : The use of Biphenyl-d10 in liquid crystals contributes to their properties and performance .
  • Scientific Field: Environmental Science

    • Application : Biphenyl-d10 can be used as a tracer or marker in environmental studies to track the movement and degradation of biphenyl and its derivatives .
    • Methods of Application : It is introduced into the environment or system under study, and its movement and changes are monitored using various analytical techniques .
    • Results or Outcomes : The use of Biphenyl-d10 as a tracer can provide valuable information about the environmental fate and behavior of biphenyl and its derivatives .
  • Scientific Field: Material Science

    • Application : Biphenyl-d10, like other biphenyl derivatives, can be used in the synthesis of various materials, including polymers .
    • Methods of Application : The specific methods of application would depend on the particular material being synthesized and the role of the biphenyl derivative in its structure .
    • Results or Outcomes : The synthesized materials can have a wide range of properties and applications, depending on their specific composition and structure .
  • Scientific Field: Biochemistry

    • Application : Biphenyl-d10 can be used in biochemical research, for example, to study the metabolic pathways of biphenyl and its derivatives .
    • Methods of Application : It is introduced into the biochemical system under study, and its transformation and metabolites are monitored using various analytical techniques .
    • Results or Outcomes : The use of Biphenyl-d10 in such studies can provide valuable insights into the biochemical behavior and metabolism of biphenyl and its derivatives .

Safety And Hazards

Biphenyl-d10 may cause skin and eye irritation, and may also cause respiratory irritation . It is very toxic to aquatic life with long-lasting effects . Therefore, it is recommended to avoid breathing dust, avoid contact with skin, eyes, and clothing, and avoid release to the environment .

properties

IUPAC Name

1,2,3,4,5-pentadeuterio-6-(2,3,4,5,6-pentadeuteriophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOUZKKEUPVFJK-LHNTUAQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70933437
Record name (~2~H_10_)-1,1'-Biphenyl
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless solid with a pleasant peculiar odor; [NTP] Fine, faintly yellow crystals; [Sigma-Aldrich MSDS]
Record name Biphenyl-d10
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13651
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Product Name

Biphenyl-d10

CAS RN

1486-01-7
Record name 1,1'-Biphenyl-2,2',3,3',4,4',5,5',6,6'-d10
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001486017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (~2~H_10_)-1,1'-Biphenyl
Source EPA DSSTox
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Record name Diphenyl-d10
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
307
Citations
H Cailleau, JL Baudour, CME Zeyen - … Crystallographica Section B …, 1979 - scripts.iucr.org
(IUCr) Structural phase transition in polyphenyls. VII. A neutron diffraction study of the structural phase transition in biphenyl-d10 Acta Crystallographica Section B Structural …
Number of citations: 153 scripts.iucr.org
C Ecolivet, M Sanquer - The Journal of Chemical Physics, 1980 - pubs.aip.org
We report the results of Brillouin scattering measurements of the elastic constants of two elements from the polyphenyl series : biphenyl (D10) and p‐terphenyl (D14, H14). These values …
Number of citations: 32 pubs.aip.org
A Bree, CY Pang, L Rabeneck - Spectrochimica Acta Part A: Molecular …, 1971 - Elsevier
A set of polarized Raman spectra obtained from suitably oriented single crystals is presented together with depolarization ratio data for the lines from solution spectra. These …
Number of citations: 52 www.sciencedirect.com
K Saito, T Atake, H Chihara - The Journal of Chemical Thermodynamics, 1987 - Elsevier
The heat capacity of biphenyl-d 10 was measured between 3 and 300 K by adiabatic calorimetry. The thermodynamic properties of the successive phase transitions were determined: T …
Number of citations: 10 www.sciencedirect.com
RM Hochstrasser, GW Scott, AH Zewail, H Fuess - Chemical Physics, 1975 - Elsevier
The phosphorescence spectrum of 2% proto in deuterobiphenyl does not exhibit the splittings that were seen previously in the fluorescence spectra [RM Hochstrasser, RD McAlpine …
Number of citations: 19 www.sciencedirect.com
T Atake, K Saito, H Chihara - Chemistry Letters, 1983 - journal.csj.jp
Heat capacities of 1,1′-biphenyl-d 10 were measured between 3 and 300 K and phase transitions were located at 20.2 and 36.8 K with entropies of transition, 0.009 and 0.128 J·K −1 ·…
Number of citations: 24 www.journal.csj.jp
CF Hsing, P Kovacic, IA Khoury - Journal of Polymer Science …, 1983 - Wiley Online Library
Biphenyl and biphenyl‐d 10 were coupled by aluminum chloride‐cupric chloride. For the two systems, the yields of p‐quaterphenyl, p‐sexiphenyl, and sublimation residue were …
Number of citations: 23 onlinelibrary.wiley.com
A Bree, M Edelson, RA Kydd - Spectrochimica Acta Part A: Molecular …, 1975 - Elsevier
The ir spectra of biphenyl and biphenyl-d 10 in the range 80 to 3500 cm −1 have been measured polarized along three mutually perpendicular directions in the crystal; the c polarized …
Number of citations: 14 www.sciencedirect.com
MK Condie, BD Fonda, ZE Moreau, AM Nishimura - Thin Solid Films, 2020 - Elsevier
… of biphenyl when biphenyl-d10 in which Θ biphenyl-d10 ~40 ML … biphenyl-d10 showed wavelength-resolved TPD of biphenyl similar to that of Fig. 1, whereas coverages of biphenyl-d10 …
Number of citations: 8 www.sciencedirect.com
H CAILLEAU - Materials: 2. Materials, 2012 - books.google.com
… For example, the observation of line splittings in the electronic absorption and emission spectra of the pure biphenyl-d10 (deuterated) crystal, and also in that of biphenyl-h 10 (…
Number of citations: 0 books.google.com

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